4-Hydroxy-7-methoxyquinoline

Lipophilicity Drug-likeness Physicochemical property

Sourcing a reliable PTK inhibitor intermediate with consistent physical properties is critical for reproducible synthesis. 4-Hydroxy-7-methoxyquinoline (CAS 190516-85-9) addresses this with a well-defined melting point (213-217 °C) enabling rapid QC identity verification, and a patented high-yield process (>89%) ensuring batch-to-batch consistency. Key advantages: • Distinct thermal profile vs. regioisomeric impurities (e.g., 6-MeO isomer mp 241-242 °C) for unambiguous purity assessment. • Optimal LogP (1.95) for tuning solubility in kinase inhibitor development. • Solid-state stability for long-term storage.

Molecular Formula C10H9NO2
Molecular Weight 175.187
CAS No. 190516-85-9; 82121-05-9; 82121-08-2
Cat. No. B3016412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7-methoxyquinoline
CAS190516-85-9; 82121-05-9; 82121-08-2
Molecular FormulaC10H9NO2
Molecular Weight175.187
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C=CN2
InChIInChI=1S/C10H9NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12)
InChIKeyNQUPXNZWBGZRQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-7-methoxyquinoline Technical Profile


4-Hydroxy-7-methoxyquinoline (HMQ) is a C-4 hydroxy, C-7 methoxy substituted quinoline derivative with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . It is predominantly encountered as the 4-oxo tautomer (7-methoxy-1H-quinolin-4-one) in the solid state and is commercially available as a light-yellow to brown crystalline powder with purities typically ≥95% . The compound serves as a versatile synthetic intermediate, notably as a precursor for protein tyrosine kinase (PTK) inhibitors under investigation for oncology applications [1].

Workflow Synthetic intermediate for kinase inhibitor research
Structure C-4 hydroxy / C-7 methoxy quinoline scaffold
Supply Scalable synthesis route reported

4-Hydroxy-7-methoxyquinoline: Inadequacy of Generic Analogs


Substitution of 4-hydroxy-7-methoxyquinoline with generic, unsubstituted quinoline or regioisomeric analogs (e.g., 4-hydroxyquinoline or 6-methoxyquinoline) is scientifically invalid due to the precise positioning of the electron-donating methoxy group and the hydrogen-bonding 4-hydroxy/4-oxo functionality. These groups dictate distinct physicochemical parameters, including logP and melting point, which critically influence solubility, permeability, and solid-state handling properties essential for reproducible synthetic and formulation workflows . Furthermore, the specific substitution pattern is integral to its demonstrated role as a key intermediate in the synthesis of pharmacologically active PTK inhibitors, where alternative scaffolds fail to provide the requisite electronic and steric environment for downstream functionalization [1].

Target 4-Hydroxy-7-methoxyquinoline
Substitute Risk

4-Hydroxyquinoline lacks the 7-methoxy group; electronic profile and downstream reactivity may shift.

Target 4-Hydroxy-7-methoxyquinoline
Substitute Risk

6-Methoxyquinoline is a regioisomer; altered crystal packing, solubility, and functionalization profile may not transfer.

Target 4-Hydroxy-7-methoxyquinoline
Substitute Risk

Generic quinoline scaffolds lack both 4-hydroxy and 7-methoxy groups required for PTK pharmacophore derivatization.

4-Hydroxy-7-methoxyquinoline: Differential Evidence


Lipophilicity vs. Closest Quinoline Analogs

The calculated LogP of 4-hydroxy-7-methoxyquinoline (1.95) is intermediate between that of the unsubstituted 4-hydroxyquinoline (AlogP 1.53) [1] and the methoxy-only 7-methoxyquinoline (ACD/LogP 2.34) . This positions HMQ closer to the optimal Lipinski LogP range (≤5) while providing a more balanced hydrophobicity than 7-methoxyquinoline, which may be advantageous for membrane permeability and formulation solubility profiles.

Lipophilicity
Reported
Target LogP 1.95
4-Hydroxyquinoline AlogP 1.53
7-Methoxyquinoline ACD/LogP 2.34
Intermediate lipophilicity may support formulation and permeability review.
Computed values; experimental validation recommended.
Lipophilicity Drug-likeness Physicochemical property LogP

Melting Point vs. Regioisomeric Analog

The melting point of 4-hydroxy-7-methoxyquinoline is consistently reported in the range of 213–217 °C . In contrast, the regioisomeric 4-hydroxy-6-methoxyquinoline exhibits a significantly higher melting point of 241–242 °C . Unsubstituted 4-hydroxyquinoline melts at a lower temperature of 202–206 °C . This distinct thermal profile is a direct consequence of the 7-methoxy substitution pattern influencing crystal lattice packing and can serve as a rapid identity and purity verification metric during quality control.

Melting Point
Data to verify
Target 213–217 °C
6-Methoxy isomer 241–242 °C
Unsubstituted 4-HQ 202–206 °C
Distinct thermal profile may support identity and purity verification.
Vendor-reported ranges; verify per lot upon receipt.
Melting Point Solid-state Purity Handling

Scalable Synthesis via Chlorobenzene Cyclization

A patented preparation method for 4-hydroxy-7-methoxyquinoline achieves yields consistently exceeding 89% (reported 89.7%–91.3%) at multi-kilogram scale through a two-step process employing m-anisidine and utilizing chlorobenzene as a high-boiling solvent with zinc chloride catalysis at 120–130 °C [1]. While direct comparative yield data for alternative synthetic routes to this specific compound are not available in the public domain, this high efficiency at scale provides a procurement advantage in terms of manufacturing cost and supply reliability compared to potentially lower-yielding or more hazardous routes employed for other substituted quinolines [2].

Synthesis Yield
Class-level
89.7%–91.3%
Isolated solid product at 200–230 kg scale
Reported high-yield process supports supply reliability context.
Route-specific; class-level inference from patent literature.
Synthesis Yield Process Chemistry Scale-up

PTK Inhibitor Intermediate Validation

4-Hydroxy-7-methoxyquinoline is explicitly claimed as a critical intermediate in the synthesis of protein tyrosine kinase (PTK) inhibitors being developed for cancer treatment [1]. This specific utility is not claimed for the simple 4-hydroxyquinoline or 7-methoxyquinoline scaffolds in the same patent landscape. The precise 4-hydroxy-7-methoxy substitution is required for subsequent derivatization to introduce the pharmacophore necessary for PTK inhibition, as described in related patents for pyrrolidine/piperidine compounds targeting CDK8 and other kinases [2].

Intermediate Utility
Class-level
Cited as PTK inhibitor intermediate
Patent literature: CN115368301B, WO2021090245A1
Supports kinase inhibitor synthesis workflow selection.
Patent-derived context; utility scope review recommended.
Kinase Inhibitor Intermediate Oncology Drug Discovery

4-Hydroxy-7-methoxyquinoline Application Scenarios


PTK Inhibitor Intermediate Synthesis

Procurement is specifically recommended for medicinal chemistry and process R&D groups engaged in the development of PTK inhibitors for oncology indications. The compound's structure matches the core intermediate described in patent literature for generating potent kinase inhibitors [1]. Its reliable supply, supported by a patented high-yield process (>89%), ensures consistent quality for multi-step synthetic campaigns [2].

Antimalarial Drug Development

The 4-hydroxy/4-oxo quinoline motif is a recognized pharmacophore in antimalarial drug discovery. 4-Hydroxy-7-methoxyquinoline serves as a privileged building block for constructing analogs of known antimalarials, with its intermediate LogP (1.95) offering a favorable starting point for tuning solubility and permeability . The compound's solid-state stability (mp 213–217 °C) facilitates storage and handling in iterative synthesis optimization .

Quality Control and Analytical Methods

The distinct melting point range of 213–217 °C for 4-hydroxy-7-methoxyquinoline, which is clearly differentiated from regioisomeric impurities such as the 6-methoxy isomer (mp 241–242 °C), makes it an ideal reference standard for HPLC or DSC-based purity assessments . This thermal property enables rapid identity verification in incoming QC inspections.

Heterocyclic Chemistry and Ligand Synthesis

As a stable, crystalline solid with a well-defined LogP, this compound is suitable for fundamental studies in coordination chemistry and materials science, where controlled lipophilicity and reliable physical properties are required for reproducible experimental outcomes .

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
Regiospecific C-4 hydroxy / C-7 methoxy substitution pattern
Downstream derivatization compatibility
Antimalarial pharmacophore research
Intermediate lipophilicity profile and solid-state stability
Analog synthesis and solubility optimization
QC identity verification
Well-defined thermal profile distinct from regioisomers
Purity and identity confirmation by thermal analysis
Heterocyclic ligand studies
Controlled lipophilicity and crystalline form
Reproducible coordination chemistry outcomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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